molecular formula C20H16N2O2 B12430245 1-phenyl-6-(phenylmethylidene)-4H,5H-cyclopenta[c]pyrazole-3-carboxylic acid

1-phenyl-6-(phenylmethylidene)-4H,5H-cyclopenta[c]pyrazole-3-carboxylic acid

Cat. No.: B12430245
M. Wt: 316.4 g/mol
InChI Key: LUIFIKCIOJNWNE-UHFFFAOYSA-N
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Description

1-phenyl-6-(phenylmethylidene)-4H,5H-cyclopenta[c]pyrazole-3-carboxylic acid is a complex organic compound belonging to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-phenyl-6-(phenylmethylidene)-4H,5H-cyclopenta[c]pyrazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazine with a carbonyl compound, followed by cyclization to form the pyrazole ring . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid or sulfuric acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems and advanced purification techniques ensures the production of high-purity compounds suitable for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

1-phenyl-6-(phenylmethylidene)-4H,5H-cyclopenta[c]pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

1-phenyl-6-(phenylmethylidene)-4H,5H-cyclopenta[c]pyrazole-3-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in drug discovery and development.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-phenyl-6-(phenylmethylidene)-4H,5H-cyclopenta[c]pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-phenyl-6-(phenylmethylidene)-4H,5H-cyclopenta[c]pyrazole-3-carboxylic acid stands out due to its unique structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C20H16N2O2

Molecular Weight

316.4 g/mol

IUPAC Name

6-benzylidene-1-phenyl-4,5-dihydrocyclopenta[c]pyrazole-3-carboxylic acid

InChI

InChI=1S/C20H16N2O2/c23-20(24)18-17-12-11-15(13-14-7-3-1-4-8-14)19(17)22(21-18)16-9-5-2-6-10-16/h1-10,13H,11-12H2,(H,23,24)

InChI Key

LUIFIKCIOJNWNE-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1=CC3=CC=CC=C3)N(N=C2C(=O)O)C4=CC=CC=C4

Origin of Product

United States

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